1-[(Diethoxyphosphoryl)sulfanyl]aziridine
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Overview
Description
1-[(Diethoxyphosphoryl)sulfanyl]aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine can be achieved through several methods. One common approach involves the reaction of aziridine with diethoxyphosphoryl sulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(Diethoxyphosphoryl)sulfanyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aziridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-[(Diethoxyphosphoryl)sulfanyl]aziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to ring-opening reactions. The diethoxyphosphoryl and sulfanyl groups further enhance its reactivity and specificity towards certain molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine, known for its high reactivity and versatility in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain compared to aziridines.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl and sulfanyl groups, which impart distinct chemical properties and reactivity.
Properties
CAS No. |
66347-56-6 |
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Molecular Formula |
C6H14NO3PS |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
1-diethoxyphosphorylsulfanylaziridine |
InChI |
InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)12-7-5-6-7/h3-6H2,1-2H3 |
InChI Key |
GUYRLKHPIIZAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SN1CC1 |
Origin of Product |
United States |
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